molecular formula C40H24CuN2O6 B13095466 Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2',O3)copper

Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2',O3)copper

Cat. No.: B13095466
M. Wt: 692.2 g/mol
InChI Key: ZMNJSONAXGRPFK-UHFFFAOYSA-L
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Description

Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)copper is a coordination compound that features copper as the central metal ion coordinated to two ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)copper typically involves the reaction of copper salts with the appropriate ligands under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)copper may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and purification can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)copper can undergo various chemical reactions, including:

    Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal ion.

    Reduction: The compound can be reduced under specific conditions, affecting the coordination environment of the copper ion.

    Substitution: Ligands in the coordination sphere can be substituted with other ligands, altering the properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of a higher oxidation state copper complex, while substitution reactions can yield new coordination compounds with different ligands.

Scientific Research Applications

Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)copper has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.

    Biology: Investigated for its potential as an antimicrobial agent, given its ability to interact with biological molecules.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of diseases involving metal ion imbalances.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and coordination polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)copper involves its ability to coordinate with various substrates and facilitate electron transfer processes. The copper center plays a crucial role in these interactions, acting as a catalytic site for redox reactions. The ligands also contribute to the compound’s stability and reactivity by providing a suitable coordination environment.

Comparison with Similar Compounds

Similar Compounds

  • Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)nickel
  • Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)zinc
  • Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)cobalt

Uniqueness

Bis(8-quinolinyl 3-hydroxy-2-naphthalenecarboxylato-O2’,O3)copper is unique due to the specific coordination environment provided by the ligands and the central copper ion. This unique structure imparts distinct electronic and catalytic properties, making it particularly effective in certain applications compared to its nickel, zinc, and cobalt analogs.

Properties

Molecular Formula

C40H24CuN2O6

Molecular Weight

692.2 g/mol

IUPAC Name

copper;3-quinolin-8-yloxycarbonylnaphthalen-2-olate

InChI

InChI=1S/2C20H13NO3.Cu/c2*22-17-12-15-6-2-1-5-14(15)11-16(17)20(23)24-18-9-3-7-13-8-4-10-21-19(13)18;/h2*1-12,22H;/q;;+2/p-2

InChI Key

ZMNJSONAXGRPFK-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)OC3=CC=CC4=C3N=CC=C4)[O-].C1=CC=C2C=C(C(=CC2=C1)C(=O)OC3=CC=CC4=C3N=CC=C4)[O-].[Cu+2]

Origin of Product

United States

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